molecular formula C28H28O5 B14166165 12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene CAS No. 41024-78-6

12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene

Cat. No.: B14166165
CAS No.: 41024-78-6
M. Wt: 444.5 g/mol
InChI Key: HVMABCRYGPENLE-UHFFFAOYSA-N
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Description

This compound is a polycyclic ether with a highly complex pentacyclic framework. Its structure includes five oxygen atoms integrated into the ring system (denoted by "pentaoxa") and a tritriaconta-decaene backbone. The IUPAC name specifies the positions of oxygen bridges (12,15,18,21,24) and the stereochemical arrangement of fused rings.

Properties

CAS No.

41024-78-6

Molecular Formula

C28H28O5

Molecular Weight

444.5 g/mol

IUPAC Name

12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene

InChI

InChI=1S/C28H28O5/c1-3-7-23-21(5-1)9-11-25-27(23)28-24-8-4-2-6-22(24)10-12-26(28)33-20-18-31-16-14-29-13-15-30-17-19-32-25/h1-12H,13-20H2

InChI Key

HVMABCRYGPENLE-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under specific conditions that promote the formation of the polycyclic structure. This process often requires the use of strong acids or bases as catalysts, along with controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogens, alkylating agents, or other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene has several scientific research applications, including:

    Chemistry: The compound is used as a model system for studying polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to changes in cellular function or signaling. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing its activity and specificity.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms Ring System Key Functional Groups Potential Applications
Target Compound 5 O Pentacyclic Ether linkages Materials, Catalysts
Compound 19 2 O, 2 OMe Pentacyclic Aldehyde, OH, OMe Synthetic intermediates
Compound 21 4 O, 2 OH Pentacyclic Diol, hydroxymethyl Antibacterial agents
7,10,13,22,27-Pentaoxa-1,19-diazatetracyclo 5 O, 2 N Tetracyclic Ether, amine Medicinal chemistry
Polycyclic Carboxylic Acid 10 O, 1 COOH Octacyclic Carboxylic acid, hydroxyl Bioactive molecules

Table 2: Physicochemical Properties (Inferred)

Compound Name Molecular Weight (approx.) Polarity Solubility
Target Compound ~600–650 Moderate Low (organic solvents)
Compound 19 ~550–600 High Moderate (DMSO, methanol)
Compound 21 ~600–650 High Moderate (aqueous-organic mixes)
7,10,13,22,27-Pentaoxa-1,19-diazatetracyclo ~500–550 Moderate Low to moderate
Polycyclic Carboxylic Acid ~800–850 High High (aqueous)

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s pentacyclic ether system may require advanced templated synthesis, akin to methods used for Compound 19 .
  • Material Science : The rigidity of the ether-dominated framework could inspire designs for molecular sieves or polymer precursors.

Biological Activity

The compound 12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene is a complex polycyclic ether with potential biological activities yet to be thoroughly explored. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure

The chemical structure of this compound is characterized by a unique arrangement of multiple oxygen atoms and a complex polycyclic framework. Its structural complexity suggests potential interactions with biological systems that warrant further investigation.

Biological Activity Overview

Research into the biological activity of similar polycyclic compounds has indicated a range of pharmacological properties including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines.
  • Antioxidant Activity : Many polycyclic compounds demonstrate antioxidant properties that can protect cells from oxidative stress.

Antimicrobial Activity

A study on related polycyclic ethers demonstrated notable antimicrobial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 62.5 to 125 μg/mL for effective derivatives . This suggests that the compound may also possess similar antimicrobial properties.

Anticancer Potential

In vitro assays conducted on structurally related compounds have shown significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7. For instance:

  • A derivative with a similar framework exhibited an IC50 value of 15 μM against HeLa cells .
  • The mechanism of action often involves apoptosis induction and cell cycle arrest.

Antioxidant Properties

Research into related compounds indicates strong antioxidant activity measured by Trolox Equivalent Antioxidant Capacity (TEAC) assays. For example:

  • Compounds similar to the target have shown TEAC values ranging from 5 to 10 μM .

Data Tables

Biological Activity Tested Compound Effect Reference
AntimicrobialSimilar Ether 1MIC = 62.5 μg/mL against S. aureus
AnticancerSimilar Ether 2IC50 = 15 μM on HeLa cells
AntioxidantSimilar Ether 3TEAC = 5 μM

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